Heparin disaccharide III-S is a specific type of heparin-derived oligosaccharide, characterized by its unique structural and functional properties. It consists of two carbohydrate moieties linked through a glycosidic bond, playing a significant role in various biological processes, particularly in anticoagulation. Heparin disaccharides are essential components in the study of heparan sulfate and heparin, which are polysaccharides involved in numerous physiological functions, including cell signaling and regulation of coagulation pathways.
Heparin disaccharide III-S is derived from heparin, a naturally occurring anticoagulant found in the body, particularly in mast cells. It is synthesized through enzymatic processes involving specific sulfotransferases and glycosyltransferases that modify the heparin backbone to produce smaller oligosaccharides with distinct biological activities.
Heparin disaccharide III-S falls under the category of glycosaminoglycans, specifically as a sulfated polysaccharide. It is classified as a small molecule in pharmaceutical contexts due to its potential therapeutic applications.
The synthesis of heparin disaccharide III-S typically involves chemoenzymatic approaches that utilize specific enzymes to create structurally defined oligosaccharides. This method is preferred due to its specificity and ability to mimic natural biosynthetic pathways.
The synthesis process often involves:
Heparin disaccharide III-S has a defined molecular structure characterized by its repeating disaccharide units. The chemical formula for this compound is , indicating the presence of multiple sulfate groups, which are critical for its biological activity.
Heparin disaccharide III-S participates in several biochemical reactions:
The reactions can be studied using high-performance liquid chromatography (HPLC) coupled with mass spectrometry to analyze the products formed during enzymatic degradation or synthesis.
The mechanism of action for heparin disaccharide III-S primarily involves its interaction with antithrombin. By binding to antithrombin, it induces a conformational change that significantly increases the rate at which antithrombin inhibits thrombin and factor Xa.
Heparin disaccharide III-S has several important applications:
Heparin, one of the oldest anticoagulant drugs, has been instrumental in advancing glycobiology since its discovery in 1916. Early research focused on its anticoagulant properties, but the isolation of its structural components revealed a complex landscape of sulfated glycosaminoglycans (GAGs). The identification of disaccharide building blocks in the 1970s–1980s marked a pivotal shift, enabling researchers to decode heparin’s heterogeneity. Disaccharide III-S (ΔUA(2S)-GlcNS(3S), where ΔUA is unsaturated uronic acid) emerged as a rare but critical component during this era. Unlike abundant trisulfated disaccharides, III-S results from heparinase digestion of non-antithrombin (AT) binding sequences, distinguishing it from the AT-binding pentasaccharide’s 3-O-sulfated motifs [3] [7] [9]. This discovery underscored that heparin’s biological roles extend beyond coagulation, driving investigations into III-S’s unique functions.
Disaccharide III-S (also termed ΔIIIs or Di-(2,N,3)S) consists of a 2-O-sulfated iduronic acid (IdoA(2S)) linked to a 3-O-sulfated, N-sulfated glucosamine (GlcNS(3S)). Its structural uniqueness arises from:
Table 1: Key Features of Heparin Disaccharide III-S vs. Common Disaccharides
Property | Disaccharide III-S | Typical Trisulfated Disaccharide |
---|---|---|
Structure | ΔUA(2S)-GlcNS(3S) | ΔUA(2S)-GlcNS(6S) |
3-O-Sulfation | Present (GlcNS(3S)) | Absent |
Prevalence in Heparin | <0.5% of total disaccharides | ~75%–80% |
Heparinase Digestibility | Cleaved by heparinase I | Cleaved by multiple heparinases |
ATIII Binding | No | Indirectly via pentasaccharide |
Data compiled from [3] [6] [9]
Functionally, III-S is implicated in non-coagulant activities, including viral entry (e.g., herpes simplex) and inflammatory signaling, due to its affinity for chemokines like CCL2 [3] [6]. Its low abundance but high specificity positions it as a regulatory motif in heparan sulfate (HS)-mediated processes.
III-S biosynthesis depends on the spatiotemporal action of 3-O-sulfotransferase (3OST) isoforms. Unlike 3OST-1 (which generates AT-binding sequences), isoforms 3OST-2, -3A, -3B, -4, and -6 preferentially synthesize non-AT-binding motifs like III-S [6] [8] [9]:
Table 2: 3OST Isozymes Generating III-S and Their Substrate Preferences
3OST Isoform | Primary Disaccharide Product | Tissue Expression | Precursor Sequence |
---|---|---|---|
3OST-3 | III-S (Di-(2,N,3)S) | Ubiquitous | IdoA(2S)-GlcNS(±6S) |
3OST-2 | III-S (Di-(2,N,3)S) | Central nervous system | IdoA(2S)-GlcNS(6S) |
3OST-4 | Di-(2,N,3,6)S (tetrasulfated) | Central nervous system | GlcA/IdoA(2S)-GlcNS(6S) |
3OST-5 | Di-(2,N,3,6)S | Testes, low ubiquitous | Variable |
The plasticity of HS biosynthesis allows III-S to act as a tissue-specific signaling modulator. For example, 3OST-3A overexpression in cancer alters III-S abundance, impacting growth factor signaling [8] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9